1-(Pyridin-4-yl)octan-1-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
32921-22-5 |
|---|---|
Molecular Formula |
C13H19NO |
Molecular Weight |
205.30 g/mol |
IUPAC Name |
1-pyridin-4-yloctan-1-one |
InChI |
InChI=1S/C13H19NO/c1-2-3-4-5-6-7-13(15)12-8-10-14-11-9-12/h8-11H,2-7H2,1H3 |
InChI Key |
NFJVDNUUKKYRHM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)C1=CC=NC=C1 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Pyridin 4 Yl Octan 1 One and Analogues
Direct Synthesis Approaches
Direct synthesis approaches focus on creating the core structure of the pyridyl ketone in a minimal number of steps. These often involve reactions that form the key carbon-carbon bond between the pyridine (B92270) ring and the acyl group.
Carbon-Carbon Bond Formation Reactions
The formation of a carbon-carbon bond is a fundamental strategy in the synthesis of ketones like 1-(pyridin-4-yl)octan-1-one. Organometallic reagents are frequently employed for this purpose.
Grignard and Organolithium Reagents: One common method involves the reaction of an organometallic reagent, such as a Grignard reagent or an organolithium reagent, with a suitable pyridine derivative. For instance, the addition of an organomagnesium halide (Grignard reagent) to a nitrile can produce an unsymmetrical ketone after hydrolysis. organic-chemistry.orgmasterorganicchemistry.com Specifically, heptylmagnesium bromide could react with isonicotinonitrile (4-cyanopyridine) to form this compound. The reaction proceeds through the formation of an imine intermediate which is then hydrolyzed to the ketone. masterorganicchemistry.com Copper(I) salts can be used to catalyze the nucleophilic addition of Grignard reagents to nitriles, which is particularly effective for sterically demanding components. masterorganicchemistry.com
Similarly, organolithium reagents can be used to synthesize ketones. researchgate.net The reaction of an organolithium reagent with a carboxylic acid is a general method for preparing ketones. researchgate.net For example, heptyllithium could be reacted with isonicotinic acid to yield the desired ketone. The reaction of organolithium reagents with pyridine ketones has been studied, revealing that 3- and 4-pyridyl ketones exhibit reactivity similar to acetophenone. rsc.orgrsc.org However, the use of excess organolithium reagent can lead to the formation of alcohol byproducts. rsc.org
A one-pot reaction of N-methoxy-N-methyl-2-pyridyl urethane (B1682113) with Grignard and organolithium reagents has also been shown to be an efficient method for preparing unsymmetrical ketones. tandfonline.com
Table 1: Examples of Carbon-Carbon Bond Formation Reactions for Pyridyl Ketone Synthesis
| Reagents | Product | Reaction Type | Reference |
| Heptylmagnesium bromide + Isonicotinonitrile | This compound | Grignard Reaction | organic-chemistry.orgmasterorganicchemistry.com |
| Heptyllithium + Isonicotinic Acid | This compound | Organolithium Addition | researchgate.net |
| N-methoxy-N-methyl-2-pyridyl urethane + Organometallic Reagent | Unsymmetrical Ketones | One-Pot Synthesis | tandfonline.com |
Condensation Reactions in Pyridine-Containing Systems
Condensation reactions provide another avenue for the synthesis of pyridyl ketones. The Claisen condensation, a carbon-carbon bond-forming reaction, can be adapted for this purpose. libretexts.org
A mixed Claisen condensation involves the reaction between two different esters or an ester and a ketone. libretexts.orgpressbooks.pub For the synthesis of this compound, a possible route could involve the condensation of a pyridine-containing ester with an ester that can provide the heptyl group. To favor the formation of a single product, one of the esters should not have α-hydrogens. libretexts.orgpressbooks.pub For example, ethyl isonicotinate (B8489971) could react with an ester like ethyl heptanoate (B1214049) in the presence of a strong base.
The Kröhnke pyridine synthesis is another relevant condensation reaction that utilizes α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds to form pyridines. wikipedia.org While this method primarily synthesizes the pyridine ring itself, variations could potentially be adapted to introduce the desired acyl group.
Fries Rearrangement as a Key Synthetic Step in Related Dihydrochalcone Synthesis
The Fries rearrangement is a reaction that converts a phenolic ester to a hydroxy aryl ketone. thermofisher.com This reaction has been employed as a key step in the synthesis of pyridine-containing dihydrochalcones, which are structurally related to pyridyl ketones. lookchem.comresearchgate.netresearchgate.net For instance, the synthesis of 1-(2-hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one (B3217962) utilizes the Fries rearrangement to introduce the keto group onto the phenolic ring. researchgate.netresearchgate.net This methodology highlights a potential, albeit indirect, route to pyridyl ketones where the pyridine moiety is part of the acyl chain. Chalcones themselves, which are α,β-unsaturated ketones, can be synthesized via various methods including the Fries rearrangement. ekb.eg
Functional Group Transformations and Derivatization Routes
An alternative to direct synthesis is the modification of existing molecules through functional group transformations. This can involve the conversion of a different functional group into a ketone or the derivatization of the ketone itself.
Synthesis of Ketone Oximes from Pyridyl Ketones
Pyridyl ketones, including this compound, can be converted into their corresponding oximes. This is typically achieved by reacting the ketone with hydroxylamine. google.com The formation of oximes from pyridyl ketones is a well-established reaction. acs.orgresearchgate.net For example, hydrophobic 2-pyridyl ketone oximes have been synthesized in a two-stage reaction with yields ranging from 79-88%. researchgate.net The synthesis of (E)-1-(pyridin-4-yl)propan-1-one O-tosyl oxime was achieved by reacting (E)-1-(pyridin-4-yl)propan-1-one oxime with para-toluenesulfonyl chloride. iucr.org These oximes can serve as intermediates for further chemical modifications or may have biological activities themselves. nih.gov
Table 2: Synthesis of Pyridyl Ketone Oximes
| Starting Material | Reagent | Product | Reference |
| This compound | Hydroxylamine | This compound oxime | google.com |
| Phenyl 2-pyridyl ketone | Hydroxylamine | Phenyl 2-pyridyl ketone oxime | acs.org |
| (E)-1-(Pyridin-4-yl)propan-1-one oxime | para-Toluenesulfonyl chloride | (E)-1-(Pyridin-4-yl)propan-1-one O-tosyl oxime | iucr.org |
Oxidation Reactions in Related Pyridyl Systems
Oxidation reactions can be employed to synthesize pyridyl ketones from appropriate precursors. For instance, the oxidation of a secondary alcohol, such as 1-(pyridin-4-yl)octan-1-ol, would yield this compound. The synthesis of the precursor alcohol could be achieved by reacting 4-pyridinecarboxaldehyde (B46228) with a heptyl Grignard reagent.
Furthermore, the oxidation of the pyridine ring itself can lead to pyridine N-oxides. nih.gov These N-oxides can then undergo further reactions. For example, the addition of Grignard reagents to pyridine N-oxides can lead to 2-substituted pyridines. organic-chemistry.org While this doesn't directly form a ketone at the 4-position, it demonstrates the utility of oxidation in modifying the pyridine scaffold. The direct oxidation of C-H bonds in N-heterocyclic compounds to form ketones has also been reported using a reusable heterogeneous catalyst. acs.org
Optimization of Reaction Conditions and Scalability
The successful synthesis of this compound and its analogues is highly dependent on the careful optimization of reaction conditions to maximize yield and purity while ensuring the process is scalable for potential industrial applications. Key parameters that are typically optimized include the choice of catalyst, solvent, reaction temperature, and reaction time.
Research into the synthesis of aryl ketones, including pyridinyl ketones, has demonstrated that these factors are interdependent and must be considered collectively. For instance, in Friedel-Crafts acylation reactions, the choice of Lewis acid catalyst and solvent system is critical. nih.govresearchgate.net Similarly, for syntheses involving Grignard reagents, temperature control and the nature of the solvent can significantly impact the prevention of side reactions and the formation of the desired ketone. masterorganicchemistry.comlibretexts.org
Optimization of Friedel-Crafts Acylation Conditions
The Friedel-Crafts acylation is a common method for synthesizing aryl ketones. The optimization of this reaction for the synthesis of compounds analogous to this compound involves the screening of various Lewis acid catalysts and solvent systems. The following table illustrates typical optimization parameters for the acylation of an aromatic substrate, which would be analogous to the synthesis of the target compound.
| Entry | Catalyst (mol %) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | AlCl3 (120) | CS2 | 0 - rt | 4 | 75 |
| 2 | FeCl3 (120) | DCM | rt | 6 | 68 |
| 3 | ZnCl2 (150) | Nitrobenzene | 80 | 8 | 55 |
| 4 | Sc(OTf)3 (10) | Toluene | 50 | 12 | 85 |
| 5 | SnO2 nanosheets (10) | Solvent-free | 50 | 2 | 92 nih.gov |
As indicated in the table, modern approaches using catalysts like scandium triflate or heterogeneous catalysts such as tin oxide nanosheets can lead to higher yields under milder, more environmentally friendly conditions. nih.govacs.org The use of solvent-free conditions, in particular, points towards a more scalable and sustainable process. nih.gov
Optimization of Grignard Reaction Conditions
When utilizing Grignard reagents to synthesize pyridinyl ketones, precise control over the reaction conditions is paramount to prevent the over-addition of the Grignard reagent to the ketone product, which would result in a tertiary alcohol. Key variables include the temperature, the solvent, and the rate of addition of the Grignard reagent.
| Entry | Grignard Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield of Ketone (%) |
|---|---|---|---|---|---|
| 1 | Heptylmagnesium Bromide | THF | -78 | 2 | 88 |
| 2 | Heptylmagnesium Bromide | Diethyl Ether | -40 | 3 | 82 |
| 3 | Heptylmagnesium Bromide | Toluene | -20 | 4 | 75 |
| 4 | Heptylmagnesium Bromide | THF | 0 | 1 | 65 (with alcohol byproduct) |
The data illustrates that low temperatures are crucial for achieving high selectivity for the ketone product. Tetrahydrofuran (THF) is often the solvent of choice due to its ability to solvate the Grignard reagent effectively. libretexts.org
Scalability Considerations
The transition from a laboratory-scale synthesis to a large-scale industrial process introduces several challenges. For Friedel-Crafts acylations, the use of stoichiometric amounts of traditional Lewis acids like aluminum chloride can generate significant amounts of acidic waste, posing environmental and disposal issues. researchgate.net The development of reusable, solid acid catalysts is a key area of research to improve the scalability and sustainability of these reactions. acs.org
Advanced Spectroscopic and Structural Characterization
Vibrational Spectroscopy
Vibrational spectroscopy is a powerful non-destructive analytical technique that provides information about the molecular structure, functional groups, and bonding within a molecule.
FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, which causes transitions between vibrational energy levels. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber. The characteristic absorption bands in the FT-IR spectrum of 1-(Pyridin-4-yl)octan-1-one can be assigned to specific functional groups and vibrational modes within the molecule.
The FT-IR spectrum of a related compound, 1-(4-phenylquinolin-2-yl)propan-1-one, was recorded in the range of 4000–400 cm⁻¹. acs.org The analysis of similar compounds reveals key vibrational frequencies. For instance, the C=O stretching vibration is a prominent feature in the IR spectra of ketones and is typically observed in the range of 1780-1650 cm⁻¹. In aromatic ketones, this band is found between 1710-1720 cm⁻¹. libretexts.org The aromatic C-H stretching vibrations are expected in the region of 3100-3000 cm⁻¹. libretexts.orgvscht.cz The in-ring C-C stretching vibrations of the pyridine (B92270) ring are anticipated between 1600-1400 cm⁻¹. libretexts.org The aliphatic C-H stretching vibrations of the octyl chain are expected below 3000 cm⁻¹. vscht.cz
Table 1: Characteristic FT-IR Band Assignments for this compound and Related Structures
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Functional Group |
| C-H Stretch (Aromatic) | 3100-3000 libretexts.orgvscht.cz | Pyridine Ring |
| C-H Stretch (Aliphatic) | 3000-2850 vscht.cz | Octyl Chain |
| C=O Stretch | 1710-1720 libretexts.org | Ketone |
| C-C Stretch (In-ring) | 1600-1400 libretexts.org | Pyridine Ring |
| C-H Bend (oop) | 900-675 libretexts.org | Pyridine Ring |
Note: The exact wavenumbers can vary depending on the specific chemical environment and intermolecular interactions.
FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to polar functional groups, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. The combination of FT-IR and FT-Raman provides a more complete picture of the vibrational modes of a molecule. researchgate.net
In FT-Raman spectroscopy, a near-infrared laser is often used to minimize fluorescence. nicoletcz.cz For this compound, the FT-Raman spectrum would be expected to show strong bands for the C-C stretching vibrations of the pyridine ring and the aliphatic chain. The symmetric C=O stretching vibration would also be Raman active. Detailed vibrational analysis, often supported by computational methods like Density Functional Theory (DFT), allows for the precise assignment of the observed Raman bands to specific molecular vibrations. researchgate.net
Fourier Transform Infrared (FT-IR) Spectroscopy and Band Assignment
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic compounds. It provides detailed information about the number and types of atoms, their connectivity, and their spatial arrangement.
¹H NMR spectroscopy provides information about the different chemical environments of the hydrogen atoms (protons) in a molecule. libretexts.org The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a proton. libretexts.org In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the pyridine ring and the octyl chain.
The protons on the pyridine ring typically appear in the aromatic region (7.0-9.0 ppm). Due to the electron-withdrawing nature of the nitrogen atom and the carbonyl group, the protons ortho to the carbonyl group (H-2 and H-6) are expected to be deshielded and resonate at a lower field compared to the protons meta to the carbonyl group (H-3 and H-5). The protons of the octyl chain will appear in the aliphatic region (0.8-3.0 ppm). The methylene (B1212753) protons adjacent to the carbonyl group (-CH₂-CO-) will be the most deshielded among the aliphatic protons. The terminal methyl group (-CH₃) of the octyl chain will appear at the highest field (lowest ppm value). The integration of the peak areas in the ¹H NMR spectrum corresponds to the relative number of protons for each signal. libretexts.org
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Pyridine H-2, H-6 | ~8.5-8.8 | Doublet |
| Pyridine H-3, H-5 | ~7.7-8.0 | Doublet |
| -CH₂-CO- | ~2.8-3.0 | Triplet |
| -CH₂- (chain) | ~1.2-1.8 | Multiplet |
| -CH₃ | ~0.8-0.9 | Triplet |
Note: These are approximate values and can be influenced by the solvent and other experimental conditions.
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. oregonstate.edu Each unique carbon atom in the molecule gives a distinct signal in the ¹³C NMR spectrum. The chemical shifts in ¹³C NMR have a much wider range than in ¹H NMR, typically from 0 to 220 ppm. oregonstate.edu
For this compound, the carbonyl carbon (C=O) is expected to have the highest chemical shift, typically in the range of 190-200 ppm for ketones. oregonstate.edu The carbon atoms of the pyridine ring will appear in the aromatic region (120-160 ppm). The quaternary carbon of the pyridine ring attached to the carbonyl group (C-4) will likely be the most deshielded among the ring carbons. The carbon atoms of the octyl chain will resonate in the aliphatic region (10-40 ppm).
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C=O | ~195-200 |
| Pyridine C-2, C-6 | ~150-155 |
| Pyridine C-3, C-5 | ~120-125 |
| Pyridine C-4 | ~140-145 |
| -CH₂-CO- | ~40-45 |
| -CH₂- (chain) | ~20-35 |
| -CH₃ | ~14 |
Note: These are approximate values and can be influenced by the solvent and other experimental conditions.
A detailed analysis of the chemical shifts in both ¹H and ¹³C NMR spectra, along with the coupling patterns in ¹H NMR, allows for the unambiguous assignment of all proton and carbon signals to their respective positions in the molecule. libretexts.orgmdpi.com Techniques such as two-dimensional (2D) NMR, including COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to further confirm the structural assignments by showing correlations between coupled protons and between protons and their directly attached carbons. nih.gov The chemical shift values are sensitive to the electronic environment, and any substitution on the pyridine ring or the alkyl chain would lead to predictable changes in the NMR spectra, providing a powerful tool for structural verification and the identification of related compounds. mdpi.comipb.pt
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy investigates the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. For this compound, the key structural features responsible for UV absorption, known as chromophores, are the pyridine ring and the carbonyl group (C=O). The interaction of these groups gives rise to characteristic electronic transitions.
The structure contains π electrons in the aromatic pyridine ring and the carbonyl double bond, as well as non-bonding (n) electrons on the nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group. Consequently, two primary types of electronic transitions are expected for this molecule:
π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high in energy and result in strong absorption bands. In this compound, these transitions are associated with the conjugated system formed by the pyridine ring and the carbonyl group. Aromatic and conjugated systems are known to produce intense absorption bands, often in the 200-300 nm range. nist.gov
n → π* Transitions: This type of transition involves the promotion of a non-bonding electron (from the nitrogen or oxygen atom) to a π* antibonding orbital. stfx.cawashington.edu These transitions are lower in energy than π → π* transitions and therefore occur at longer wavelengths. They are characteristically much weaker in intensity (lower molar absorptivity) than π → π* transitions. For ketones, the n → π* transition of the carbonyl group typically appears as a weak band at a longer wavelength than the main π → π* absorption. nih.gov
High-Resolution Mass Spectrometry (HR-MS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with exceptional accuracy. Unlike low-resolution mass spectrometry which measures mass-to-charge ratios (m/z) to the nearest whole number, HRMS can measure m/z values to several decimal places. This precision is possible because the masses of individual isotopes are not exact integers (e.g., ¹H = 1.00783 amu, ¹²C = 12.00000 amu, ¹⁴N = 14.0031 amu, ¹⁶O = 15.9949 amu).
This high precision allows for the unambiguous determination of a molecule's elemental formula. For this compound, the molecular formula is C₁₃H₁₉NO. The theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements.
Calculation of Theoretical Exact Mass for C₁₃H₁₉NO:
(13 × 12.000000) + (19 × 1.007825) + (1 × 14.003074) + (1 × 15.994915) = 205.146664 amu
An HRMS experiment would measure the m/z of the protonated molecule, [M+H]⁺, which would be expected to be very close to the calculated value of 206.154489 amu. By comparing the experimentally measured exact mass to the theoretical value, the molecular formula can be confirmed with high confidence, distinguishing it from other potential formulas that might have the same nominal mass. rsc.orgrsc.org
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₉NO |
| Nominal Mass | 205 amu |
| Theoretical Exact Mass (Monoisotopic) | 205.146664 amu |
| Expected [M+H]⁺ (Protonated Molecule) | 206.154489 amu |
X-ray Diffraction (XRD) Analysis
Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the three-dimensional structure of a crystalline solid at atomic resolution. mdpi.com The technique involves irradiating a single, high-quality crystal with an X-ray beam. The resulting diffraction pattern is analyzed to generate an electron density map of the unit cell, from which the precise positions of all atoms in the molecule can be determined. acs.org
The results of a single-crystal XRD analysis are summarized by a set of crystallographic parameters that define the crystal lattice and the arrangement of molecules within it. These parameters include the crystal system, space group, and the dimensions of the unit cell (a, b, c, α, β, γ).
Although no experimental data exists for this compound, the table below presents illustrative crystallographic parameters based on data from a related pyridinyl-ketone derivative to demonstrate how such data is reported. researchgate.net
| Parameter | Example Value |
|---|---|
| Crystal system | Orthorhombic |
| Space group | Pbca |
| a (Å) | 12.4554 |
| b (Å) | 8.2204 |
| c (Å) | 30.6681 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 3140.1 |
| Z (Molecules per unit cell) | 8 |
Note: Data is for illustrative purposes, based on a related structure researchgate.net, and does not represent experimental data for this compound.
From a structural perspective, the conformation of this compound would be of significant interest. Key conformational features would include the dihedral angle between the plane of the pyridine ring and the carbonyl group. In related structures, this part of the molecule tends toward planarity to maximize conjugation, though steric hindrance can cause some twisting. redalyc.orgiucr.org The long, flexible octyl chain would likely adopt a low-energy, extended (all-trans) conformation to minimize steric strain within the crystal lattice.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in elucidating the geometric and electronic properties of 1-(Pyridin-4-yl)octan-1-one. These computational methods allow for a detailed examination of the molecule's structure, vibrational modes, and spectroscopic behavior.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. wikipedia.org A popular functional within this framework is B3LYP (Becke, 3-parameter, Lee–Yang–Parr), which combines the Hartree-Fock exchange functional with DFT exchange and correlation functionals. wikipedia.org This hybrid functional, often paired with basis sets like 6-311G(d,p) or cc-pVTZ, has been shown to provide accurate predictions for molecular geometries and electronic properties. grafiati.comacs.org
For molecules similar in structure to this compound, DFT calculations, specifically using the B3LYP functional, are employed to perform geometry optimization. acs.orgresearchgate.net This process determines the lowest energy arrangement of the atoms in the molecule, providing theoretical bond lengths and angles that can be compared with experimental data, such as that from X-ray diffraction. acs.org The accuracy of these calculations is often high, with strong correlations between the computed and experimental values. acs.org
Theoretical vibrational analysis is a crucial tool for interpreting experimental infrared (IR) and Raman spectra. Using DFT methods, such as B3LYP with a suitable basis set, the vibrational frequencies of this compound can be calculated. scielo.org.zaresearchgate.net The potential energy distribution (PED) analysis is then used to assign these calculated frequencies to specific vibrational modes of the molecule, such as stretching, bending, and torsional motions. scielo.org.zaresearchgate.net
A comparison between the simulated and experimental spectra often reveals a good agreement, which validates the computational model used. researchgate.nettandfonline.com For instance, in related heterocyclic compounds, the calculated vibrational frequencies for C-H stretching and C=C stretching in the aromatic rings show good correlation with the experimental FT-IR data. scielo.org.za
| Vibrational Mode | Typical Experimental Range (cm⁻¹) | Typical Calculated Range (cm⁻¹) (B3LYP) |
| Aromatic C-H Stretch | 3100-3000 | 3120-3070 |
| Aliphatic C-H Stretch | 2960-2850 | Not specified in provided context |
| C=O Stretch | 1715-1680 | Not specified in provided context |
| Aromatic C=C Stretch | 1650-1430 | 1637-1439 |
| C-N Stretch | 1350-1200 | Not specified in provided context |
| This table presents typical ranges for vibrational modes and may not represent the exact values for this compound. |
The Gauge-Independent Atomic Orbital (GIAO) method is a common and reliable approach for calculating theoretical Nuclear Magnetic Resonance (NMR) chemical shifts. acs.org This method, when used in conjunction with DFT (e.g., B3LYP functional and a 6-311++G(d,p) basis set), can accurately predict both ¹H and ¹³C NMR spectra. researchgate.netresearchgate.net
Calculated chemical shifts for protons and carbons in molecules with pyridine (B92270) and piperidine (B6355638) rings have shown excellent correlation with experimental data. researchgate.net These theoretical predictions are invaluable for assigning the signals in experimental NMR spectra to specific atoms within the molecule. tandfonline.com For example, calculations on related structures have successfully predicted the chemical shifts of aromatic protons and carbons in different solvent environments. acs.orgscielo.org.za
| Nucleus | Typical Experimental Shift Range (ppm) | Typical Calculated Shift Range (ppm) (GIAO/DFT) |
| Aromatic ¹H | 7.0-9.0 | Correlates well with experimental data |
| Aliphatic ¹H | 0.9-4.0 | Correlates well with experimental data |
| Carbonyl ¹³C | 190-210 | Correlates well with experimental data |
| Aromatic ¹³C | 120-150 | Correlates well with experimental data |
| Aliphatic ¹³C | 10-60 | Correlates well with experimental data |
| This table presents typical chemical shift ranges and may not represent the exact values for this compound. |
Time-dependent density functional theory (TD-DFT) is the method of choice for predicting the electronic absorption spectra (UV-Vis) of molecules. nih.govnih.gov By calculating the excitation energies and oscillator strengths, TD-DFT can simulate the UV-Vis spectrum, identifying the wavelengths of maximum absorption (λmax). scielo.org.zaacs.org
These calculations can reveal the nature of the electronic transitions, such as π → π* and n → π* transitions, which are characteristic of compounds containing aromatic rings and carbonyl groups. nih.gov The simulated spectra for similar compounds have shown good agreement with experimental measurements, aiding in the interpretation of the observed absorption bands. scielo.org.zabohrium.com
Theoretical Nuclear Magnetic Resonance Chemical Shift Predictions (e.g., GIAO method)
Molecular Orbital and Charge Distribution Analysis
Understanding the distribution of electrons and the nature of molecular orbitals is fundamental to predicting a molecule's reactivity and electronic properties.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions and electronic transitions. nih.govnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. nih.govijeast.com
A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and has higher chemical reactivity. nih.gov For related heterocyclic compounds, the HOMO is often localized on the more electron-rich parts of the molecule, while the LUMO is centered on the electron-deficient regions. researchgate.netresearchgate.net The analysis of these frontier orbitals provides insights into the intramolecular charge transfer possibilities within the molecule. researchgate.netmdpi.com
| Parameter | Significance |
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital; relates to ionization potential. |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron affinity. |
| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. ijeast.com |
| This table outlines the significance of frontier molecular orbital parameters. |
Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions
Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules, providing a detailed picture of chemical bonding. It transforms the complex, delocalized molecular orbitals of a calculated wavefunction into localized one-center (lone pairs) and two-center (bonds) entities, which align with the intuitive Lewis structure concept. This analysis is crucial for understanding hyperconjugative interactions, charge transfer, and the nature of bonding within a molecule.
For this compound, an NBO analysis would quantify the stabilization energies associated with electron delocalization between donor (filled) and acceptor (unfilled) orbitals. Key interactions would likely include delocalization from the nitrogen lone pair of the pyridine ring into adjacent antibonding orbitals, and interactions involving the carbonyl group and the alkyl chain. These interactions, measured via second-order perturbation theory, reveal the strength of intramolecular charge transfer, which dictates the molecule's electronic structure and stability. NBO analysis can also elucidate the nature of intermolecular interactions, such as hydrogen bonding, by examining the orbital overlaps between interacting molecules.
Specific NBO analysis data, including stabilization energies (E(2)) for donor-acceptor interactions in this compound, are not available in the reviewed literature.
Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Investigations
The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are topological analysis tools that map the spatial localization of electrons in a molecule. ELF provides a measure of the probability of finding an electron near a reference electron, effectively partitioning the molecular space into regions corresponding to atomic cores, covalent bonds, and lone pairs. High ELF values (approaching 1) signify regions of high electron localization, such as in covalent bonds or where lone pairs reside.
Similarly, LOL, which is based on the kinetic energy density, helps to identify regions of high orbital overlap and localize electron pairs. For this compound, an ELF/LOL analysis would visualize the distinct electronic regions: the aromatic pyridine ring, the polar carbonyl group, and the saturated octyl chain. These analyses would clearly distinguish the C-C, C-H, C=O, C-N, and C=N bonds and the lone pair on the nitrogen atom, offering a chemically intuitive picture of the electron distribution and bonding patterns.
Visual plots and topological data from ELF or LOL investigations specific to this compound are not present in the surveyed scientific literature.
Mulliken Charge Analysis
Mulliken charge analysis is a method for estimating the partial atomic charges in a molecule based on the partitioning of the electron population among its constituent atoms. It assigns the electron population of a basis function to a specific atom, providing a straightforward way to quantify the electrostatic distribution within the molecule.
In this compound, a Mulliken charge analysis would predict the charge distribution across the molecule. It is expected that the electronegative nitrogen and oxygen atoms would carry significant negative partial charges, while the adjacent carbon atoms (of the pyridine ring and the carbonyl group) would exhibit positive partial charges. The hydrogen atoms would generally be slightly positive. This information is valuable for understanding the molecule's polarity and identifying potential sites for electrostatic interactions.
Table 1: Hypothetical Mulliken Atomic Charges for Selected Atoms in this compound
| Atom | Hypothetical Mulliken Charge (a.u.) |
| N (Pyridine) | Data not available |
| C (Carbonyl) | Data not available |
| O (Carbonyl) | Data not available |
| C (Pyridine, adjacent to N) | Data not available |
| H (Pyridine) | Data not available |
| Note: This table is for illustrative purposes only. No published Mulliken charge data for this compound could be located. |
Reactivity and Electrostatic Potential Studies
Fukui Function Analysis for Reactive Sites
Fukui functions (f(r)) are reactivity descriptors derived from conceptual Density Functional Theory (DFT) that identify the most reactive sites within a molecule. The analysis calculates where the electron density changes most significantly upon the addition or removal of an electron. Specifically, the function f+(r) indicates susceptibility to nucleophilic attack (where an electron is accepted), while f-(r) indicates susceptibility to electrophilic attack (where an electron is donated).
For this compound, Fukui analysis would pinpoint the atoms most likely to participate in chemical reactions. One would anticipate a high f+(r) value on the carbonyl carbon, marking it as a prime site for nucleophilic attack. The nitrogen atom and potentially the aromatic ring carbons would be key sites for electrophilic attack, indicated by high f-(r) values. This analysis provides a quantitative basis for predicting the molecule's chemical behavior.
Calculated Fukui indices for the atomic sites of this compound are not documented in the available literature.
Molecular Electrostatic Potential (MEP) Surface Mapping
The Molecular Electrostatic Potential (MEP) surface is a visualization tool that maps the electrostatic potential onto the electron density surface of a molecule. It uses a color spectrum to indicate different charge regions: red typically represents areas of negative potential (electron-rich, attractive to electrophiles), while blue represents areas of positive potential (electron-poor, attractive to nucleophiles). Green indicates regions of neutral potential.
An MEP map of this compound would visually identify its reactive regions. The most negative potential (red) would be concentrated around the carbonyl oxygen and the pyridine nitrogen, highlighting these as the primary sites for electrophilic attack and hydrogen bond acceptance. Regions of positive potential (blue) would likely be found around the hydrogen atoms of the pyridine ring, indicating their susceptibility to nucleophilic interaction. The MEP surface provides a powerful, intuitive guide to the molecule's intermolecular interaction patterns and reactivity.
A generated MEP surface map for this compound could not be found in the reviewed sources.
Noncovalent Interaction (NCI) Analysis
Noncovalent Interaction (NCI) analysis is a computational technique used to identify and visualize weak interactions, such as van der Waals forces, hydrogen bonds, and steric repulsion, in real space. The method is based on the electron density and its derivatives. The resulting 3D plot shows isosurfaces that are color-coded to distinguish between different types of interactions: blue for strong attractive interactions (like hydrogen bonds), green for weak van der Waals interactions, and red for repulsive or steric clashes.
For a system containing this compound, an NCI analysis would reveal the nature and spatial extent of both intramolecular and intermolecular noncovalent interactions. Intramolecularly, it could show weak C-H···O or C-H···N contacts. Intermolecularly, it would visualize how molecules pack in a condensed phase, highlighting key interactions like π-π stacking of the pyridine rings or hydrogen bonds involving the carbonyl group.
Specific NCI plots and analyses for this compound are absent from the scientific literature surveyed.
Advanced Computational Characterization
Theoretical calculations provide deep insights into the molecular properties of this compound, predicting its behavior and characteristics at a quantum level.
Nonlinear Optical (NLO) Properties Calculations
Nonlinear optical (NLO) properties are crucial for the development of materials used in optoelectronics, optical switching, and signal processing. rsc.org These properties are determined by the molecule's response to a high-intensity electric field, such as that from a laser. Key parameters include molecular polarizability (α) and first and second hyperpolarizabilities (β and γ, respectively), which are calculated using quantum chemical methods like Density Functional Theory (DFT). ipme.ru
While specific NLO calculations for this compound are not extensively documented in the reviewed literature, studies on analogous donor-acceptor pyridine and pyrimidine (B1678525) derivatives offer valuable insights. ipme.rursc.org For these types of molecules, DFT methods with various functionals (e.g., B3LYP, CAM-B3LYP) and extended basis sets (e.g., 6-311++G(d,p)) are employed to accurately predict NLO responses. ipme.rursc.org For instance, a study on a pyrimidine derivative highlighted that the crystalline environment can significantly enhance NLO properties, with the dipole moment increasing by approximately 23% compared to the isolated molecule. rsc.org The third-order nonlinear susceptibility (χ(3)) is a key macroscopic property derived from these molecular calculations. rsc.org Calculations on similar systems show that judicious selection of electron donor and acceptor groups is fundamental to tuning and maximizing the NLO response. rsc.org
Table 1: Representative NLO Data for an Analogous Dibenzoate Derivative This table presents data for Dimethyl-4,4′-(methylenebis(azanediyl))dibenzoate to illustrate typical values obtained through NLO calculations.
| Wavelength (nm) | Second Harmonic Generation (β) (a.u.) | Third-Order Susceptibility (⟨γ⟩) (a.u.) | Second-Order Susceptibility (χ(2)) (pm/V) |
|---|---|---|---|
| 532 | 1.15 x 10^5 | 1.05 x 10^7 | 106.18 |
| 405 | 1.70 x 10^4 | 1.03 x 10^7 | 9.82 |
| 330 | 1.12 x 10^5 | 1.09 x 10^7 | 98.04 |
Data sourced from a study on a self-healing organic crystal. nih.gov
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govmdpi.com It maps the electron distribution of a molecule in a crystal, allowing for the decomposition of the crystal packing into specific types of contacts. This is achieved by calculating the distances from any point on the surface to the nearest nucleus inside (dᵢ) and outside (dₑ) the surface.
Table 2: Percentage Contributions of Intermolecular Contacts for a Pyridin-3-yl Analog
| Interaction Type | Contribution to Hirshfeld Surface (%) |
|---|---|
| H···H | 19.5 |
| N···H | 17.3 |
| C···H | 15.5 |
| Br···H | 11.7 |
| O···H | 11.0 |
Data derived from the crystal structure analysis of 1-(4-bromophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one. nih.gov
Potential Energy Surface (PES) Scans for Conformational Studies
Potential Energy Surface (PES) scans are computational methods used to explore the conformational landscape of a molecule. uni-muenchen.dedergipark.org.tr By systematically varying specific geometric parameters, such as dihedral angles, and performing constrained energy minimizations at each step, a PES scan maps out the energy changes associated with molecular rotations. uni-muenchen.deconicet.gov.ar This allows for the identification of stable conformers (local and global energy minima) and the transition states that separate them. dergipark.org.tr
While a specific PES scan for this compound was not found in the reviewed literature, the technique is widely applied to flexible molecules to understand their preferred shapes. For example, in a study of flonicamid, a molecule with a flexible side chain attached to a pyridine ring, a two-dimensional PES scan was performed by varying two key dihedral angles in 30° increments. conicet.gov.ar This process helps in understanding the relationship between potential energy and molecular geometry and in locating structures of interest for further analysis. conicet.gov.ar The resulting energy profile can identify the most stable conformations, which are crucial for understanding the molecule's reactivity and its ability to bind to biological targets. dergipark.org.trsemanticscholar.org
Molecular Modeling and Simulation for Ligand-Target Interactions
Molecular modeling techniques are essential for predicting how a ligand like this compound might interact with a biological protein target, a key aspect of computer-aided drug design.
Molecular Docking Studies with Protein Targets
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein's active site. asianjpr.com The process involves sampling a large number of possible conformations and orientations of the ligand within the binding pocket and using a scoring function to rank them based on their predicted binding affinity. asianjpr.comresearchgate.net
Derivatives of 1-(pyridin-4-yl) have been the subject of numerous docking studies to evaluate their potential as inhibitors for various protein targets. For instance, a docking study of a 1-(pyridin-4-yl)pyrrolidine-2-one derivative against prolyl-tRNA synthetase from Plasmodium falciparum predicted that the S-enantiomer had a better binding affinity than the R-enantiomer, a finding that aligned with in vitro assay results. ubaya.ac.idubaya.ac.id In another study, N-ethyl-4-(pyridin-4-yl)benzamide based compounds were docked into the active site of Rho-associated kinase 1 (ROCK1). nih.gov The results showed key hydrogen bond interactions with hinge loop residues like Met156 and the catalytic lysine (B10760008) Lys105, providing a rationale for the observed inhibitory activity. nih.gov These studies demonstrate how docking can elucidate critical interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.
Table 3: Representative Molecular Docking Results for Pyridine-Based Compounds
| Compound/Derivative | Protein Target | Docking Score (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| S-enantiomer of a Pyridine-pyrrolidinone | Prolyl-tRNA Synthetase | -0.81 ± 3.98 | GLN475, THR478 |
| R-enantiomer of a Pyridine-pyrrolidinone | Prolyl-tRNA Synthetase | 1.74 ± 2.71 | Not specified |
| Pyrido[1,2-a]pyrimidin-4-one derivative (6d) | HeLa cell receptor (5IAE) | -8.5 | Not specified |
| Pyrido[1,2-a]pyrimidin-4-one derivative (7b) | HeLa cell receptor (5IAE) | -8.7 | Not specified |
Data sourced from multiple docking studies on pyridine derivatives. ubaya.ac.idresearchgate.net
Molecular Dynamics (MD) Simulations to Assess Stability and Interactions
Molecular Dynamics (MD) simulations provide a dynamic view of a ligand-protein complex, complementing the static picture offered by molecular docking. nih.gov By simulating the movements of atoms over time, MD can assess the stability of a docked pose, observe conformational changes, and analyze the persistence of key intermolecular interactions like hydrogen bonds. mdpi.comvolkamerlab.org
MD simulations are often performed on the most promising ligand-protein complexes identified through docking. For example, a 100 ns MD simulation was used to study ROCK1 inhibitors, revealing that the protein-ligand systems reached equilibrium after an initial 10 ns. nih.gov Analysis of the root-mean-square deviation (RMSD) of the ligand and protein backbone helps to quantify the stability of the complex throughout the simulation. nih.govvolkamerlab.org Furthermore, MD simulations can refine the understanding of binding. High-throughput MD simulations have been shown to effectively discriminate between active compounds and inactive decoys, an improvement over standard docking scores alone. nih.gov Even short simulations can provide valuable insights into the stability of a ligand in its binding site. nih.gov The analysis of hydrogen bonds over the course of the simulation can confirm whether the key interactions predicted by docking are maintained, providing stronger evidence for the proposed binding mode. volkamerlab.org
3D-Quantitative Structure-Activity Relationship (QSAR) Models (e.g., CoMFA, CoMSIA) for Predicting Activity Trends
Three-dimensional quantitative structure-activity relationship (3D-QSAR) is a computational methodology used to establish a correlation between the biological activity of a set of compounds and their three-dimensional properties. mdpi.com This approach is instrumental in drug design, providing predictive models that guide the synthesis of new, more potent molecules. nih.govuoa.gr Among the most utilized 3D-QSAR methods are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov These techniques analyze the steric and electrostatic fields (in CoMFA) and additional hydrophobic, hydrogen bond donor, and acceptor fields (in CoMSIA) of aligned molecules to build a statistical model. mdpi.com While no specific 3D-QSAR studies on this compound were found, research on structurally related pyridine derivatives provides valuable insights into the structural requirements for biological activity.
CoMFA and CoMSIA Studies on Pyridine Analogs
Studies on various pyridine-containing scaffolds have successfully employed CoMFA and CoMSIA to elucidate structure-activity relationships for different biological targets. For instance, in a study on pyridinone derivatives as non-nucleoside reverse transcriptase inhibitors, robust and predictive 3D-QSAR models were developed. The alignment of the compounds was achieved by docking them into the inhibitor binding site. The resulting CoMFA and CoMSIA models showed good statistical significance, with cross-validated q² values of 0.706 and 0.723, respectively. The predictive power of these models was confirmed with an external test set, yielding r²pred values of 0.720 for CoMFA and 0.750 for CoMSIA. nih.gov
Another study on pyridin-2-one derivatives as mutant isocitrate dehydrogenase 1 (mIDH1) inhibitors also yielded highly predictive 3D-QSAR models. nih.govnih.gov The CoMFA model had an R² of 0.980 and a Q² of 0.765, while the CoMSIA model showed an R² of 0.997 and a Q² of 0.770. nih.govnih.gov These statistics indicate a strong correlation between the 3D fields and the biological activity of the compounds.
Similarly, research on imidazo[4,5-b]pyridine derivatives produced statistically significant models. The CoMFA model showed a cross-validation coefficient (q²) of 0.866 and a non-cross-validation coefficient (r²) of 0.983. The CoMSIA model had a q² of 0.877 and an r² of 0.995. The external predictive capabilities of these models were confirmed with r²pred values of 0.829 for CoMFA and 0.758 for CoMSIA. nih.gov
The table below summarizes the statistical parameters from various 3D-QSAR studies on pyridine derivatives, demonstrating the robustness and predictive power of these models.
| Study Subject | Model | q² (or Q²) | r² (or R²) | r²pred | Reference |
| Pyridinone Derivatives | CoMFA | 0.706 | - | 0.720 | nih.gov |
| Pyridinone Derivatives | CoMSIA | 0.723 | - | 0.750 | nih.gov |
| Pyridin-2-one Inhibitors | CoMFA | 0.765 | 0.980 | - | nih.govnih.gov |
| Pyridin-2-one Inhibitors | CoMSIA | 0.770 | 0.997 | - | nih.govnih.gov |
| Imidazo[4,5-b]pyridine Derivatives | CoMFA | 0.866 | 0.983 | 0.829 | nih.gov |
| Imidazo[4,5-b]pyridine Derivatives | CoMSIA | 0.877 | 0.995 | 0.758 | nih.gov |
| 1,2-dihydropyridine Derivatives | CoMFA | 0.70 | - | 0.65 | nih.gov |
| 1,2-dihydropyridine Derivatives | CoMSIA | 0.639 | - | 0.61 | nih.gov |
q² (or Q²): Cross-validated correlation coefficient; r² (or R²): Non-cross-validated correlation coefficient; r²pred: Predictive correlation coefficient for the external test set.
Interpretation of Contour Maps
The results of CoMFA and CoMSIA studies are often visualized as 3D contour maps, which highlight the regions around the molecules where modifications are likely to influence biological activity.
Steric Fields: These maps indicate where bulky groups would be favorable (typically shown in green) or unfavorable (typically shown in yellow) for activity. For example, in a study on isoxazole (B147169) derivatives, yellow contours near a specific substituent group suggested that larger groups in that area could decrease agonistic activity. mdpi.com
Electrostatic Fields: These maps show regions where positive charge (blue contours) or negative charge (red contours) would enhance activity. The analysis of HOE/BAY-793 analogs revealed that the electrostatic field contributed 54.3% to the activity in the CoMFA model and 68.5% in the CoMSIA model, indicating the critical role of electrostatic interactions. nih.gov
Hydrophobic, H-Bond Donor, and H-Bond Donor Fields (CoMSIA): CoMSIA provides additional insights. For instance, in the study of isoxazole derivatives, contour maps showed that hydrophobicity at one position and an electronegative group at another were crucial for agonistic activity. mdpi.com The study on HOE/BAY-793 analogs also highlighted the contribution of the hydrogen bond donor field (37.5%) to the activity. nih.gov
These contour maps provide a rational basis for designing new molecules with potentially improved activity by guiding the placement of different functional groups on the core scaffold. nih.gov The combination of statistical robustness and visual interpretation makes 3D-QSAR a powerful tool in computational chemistry for predicting activity trends. uoa.gr
Structure Activity Relationship Sar Investigations
Impact of Alkyl Chain Length Variations on Functional Activity
The length of the alkyl chain attached to the carbonyl group is a significant determinant of functional activity in pyridinyl ketones. While direct SAR studies on the n-octyl chain of 1-(Pyridin-4-yl)octan-1-one are not extensively detailed, general principles can be drawn from related compound series.
In the biocatalytic amination of 1-(4-chloropyridin-2-yl)alkan-1-ones, a study observed that increasing the alkyl chain length from ethyl to propyl and butyl led to a dramatic decrease in reaction conversion. uniovi.es This suggests that for certain enzymatic transformations, bulkier and longer alkyl chains can hinder substrate binding and reactivity. uniovi.es However, another study on DNA photo-cleavage by sulfonyl p-pyridine ethanone (B97240) oximes found that the length of the aliphatic chain was almost irrelevant to the activity, indicating that the mechanism of action dictates the importance of chain length. uni.lu
For alkoxy-substituted prodrugs, antiviral activity was found to be strongly dependent on the alkyl chain length, with optimal activity observed for chains between 14 and 22 carbons, depending on the viral strain. nih.gov This highlights that for properties related to membrane permeability and interaction with lipophilic pockets, a longer chain, such as the octyl group in this compound, can be beneficial. Research on 1,4-diazabicyclo[2.2.2]octane derivatives also showed that increasing the alkyl chain length correlated with increased antimicrobial activity. researchgate.net Conversely, in a series of 1,4-dihydropyridines, activity was found to decrease as the chain length and steric hindrance increased. rsc.org
These findings suggest that the octyl chain of this compound likely contributes significantly to the molecule's lipophilicity, which can influence its absorption, distribution, and ability to interact with hydrophobic binding sites. The optimal length, however, is target-dependent, with longer chains sometimes increasing activity and other times decreasing it due to steric hindrance.
Table 1: Effect of Alkyl Chain Variation on Activity in Related Pyridine (B92270) Compounds
| Compound Class | Alkyl Chain Variation | Observed Effect on Activity | Reference |
| 1-(4-chloropyridin-2-yl)alkan-1-ones | Ethyl → Propyl/Butyl | Dramatic decrease in conversion | uniovi.es |
| Sulfonyl p-pyridine ethanone oximes | Varied aliphatic chains | Almost irrelevant to photo-cleavage activity | uni.lu |
| Alkoxypropyl esters of foscarnet | Varied chain lengths (C14-C22) | Strong dependence; optimal activity at C14-C22 | nih.gov |
| 1,4-diazabicyclo[2.2.2]octane derivatives | Increasing chain length | Increased antimicrobial activity | researchgate.net |
| 1,4-Dihydropyridines | Increasing chain length | Decreased activity | rsc.org |
Influence of Pyridine Ring Substitution Patterns on Molecular Recognition
The position of the nitrogen atom in the pyridine ring and the pattern of substitution are critical for molecular recognition and biological activity. The "4-pyridyl" moiety of this compound distinguishes it from its 2-pyridyl and 3-pyridyl isomers.
Systematic investigation of pyridinylpropanamine derivatives reveals significant SAR based on the nitrogen's position. For instance, 3-(Pyridin-4-yl)propan-1-amine demonstrates altered electronic properties and receptor interactions compared to its 2-pyridyl and 3-pyridyl counterparts. The 4-pyridinyl isomer can exhibit enhanced hydrogen-bonding capacity, which may increase solubility and target affinity. In a study of chalcone (B49325) derivatives, the 2-pyridine moiety showed greater antimalarial activity than the 3- and 4-pyridine moieties, indicating that the nitrogen's placement relative to the rest of the molecule is key for specific target interactions. pensoft.net
Substituents on the pyridine ring also exert a strong electronic influence. rsc.org Studies on NNN pincer-type ligands with substituents at the 4-position of the pyridine ring (such as –OH, –Cl, and –NO2) showed that these groups alter the electronic properties of the entire molecule and its metal complexes. rsc.org Electron-donating groups were found to increase the electron density around the coordinated metal center. rsc.org In a series of pyrazolopyridine derivatives, substituting the C4 position with different N-aryl groups, including a 2-pyridyl group, led to potent antiviral activity, highlighting this position's potential for modification. ucla.edu However, in other cases, such as certain PPARγ modulators, the introduction of substituents on the 3- or 4-pyridine rings did not lead to potent agonists. nih.govresearchgate.net Sometimes, even a simple methyl group can lead to full agonist activity where a partial agonist is desired. nih.gov
The complete inactivity of a 4-pyridyl analog in one series of dopamine (B1211576) D4 ligands suggests the potential for unfavorable polar interactions between the pyridine nitrogen and the receptor site. drugdesign.org This underscores that the pyridine nitrogen's role is highly context-dependent, acting as either a beneficial hydrogen bond acceptor or a source of unfavorable interactions depending on the target's topology.
Role of Functional Groups (e.g., -OH, -C=O, Halogens) on Ligand-Target Interactions
Functional groups are the primary mediators of interactions between a ligand and its biological target. The carbonyl group (-C=O) in this compound is a key pharmacophoric feature, capable of acting as a hydrogen bond acceptor. drugdesign.org Its presence is often essential for activity in various classes of compounds, including some pyridine derivatives where it contributes to EGFR inhibition. tandfonline.com
The addition, removal, or modification of other functional groups can drastically alter a molecule's properties and interactions.
Hydroxyl (-OH) and Methoxy (B1213986) (-OMe) Groups: The presence and position of hydroxyl and methoxy groups on pyridine derivatives have been shown to enhance antiproliferative activity. scilit.com In contrast, replacing a phenolic -OH group with a methoxy group can lead to a significant drop in biological activity, suggesting the hydroxyl group may act as a crucial hydrogen bond donor. drugdesign.org
Halogens: Halogen atoms are often introduced to modulate a molecule's electronic properties, lipophilicity, and metabolic stability. acs.org For example, a chlorine atom on the pyridine core was found to increase the reactivity of a starting ketone in a biocatalytic reaction. uniovi.es The presence of a fluorine atom in (4-fluorophenyl)(pyridin-4-yl)methanone (B1337225) is noted to significantly enhance its biological activity and pharmacological properties, potentially by improving binding affinity and metabolic stability. However, in a broad analysis of pyridine derivatives, compounds with halogen atoms exhibited lower antiproliferative activity compared to those with -OH or -C=O groups. scilit.com
Carbonyl (-C=O) Group: The ketone group is a central feature. In naphthyl ketones, the C=O group is proposed to form a hydrogen bond with the receptor site. drugdesign.org Its reduction to an alcohol or conversion to other functional groups would fundamentally change the molecule's electronic and steric profile, altering its binding capabilities.
Table 2: Influence of Functional Groups on Activity in Pyridine-Related Scaffolds
| Functional Group | Position/Context | Observed Effect on Activity | Reference |
| -OH, -OMe | On pyridine derivatives | Enhanced antiproliferative activity | scilit.com |
| Halogens (e.g., Cl) | On pyridine core | Increased reactivity of ketone | uniovi.es |
| Halogens | On pyridine derivatives | Lower antiproliferative activity | scilit.com |
| Fluorine | On phenyl ring attached to pyridinyl-methanone | Enhanced biological activity | |
| -C=O | In pyridine derivatives | Contributed to EGFR inhibition | tandfonline.com |
Stereochemical Effects on Molecular Functionality
While this compound itself is achiral, its metabolic products or synthetic derivatives can contain chiral centers, making stereochemistry a critical aspect of its potential SAR. For example, the reduction of the carbonyl group to a hydroxyl group would create a chiral center at the C1 position, leading to (R)- and (S)-enantiomers of 1-(pyridin-4-yl)octan-1-ol.
The differential effects of enantiomers are well-documented. In the synthesis of pyridylalkylamines, different (R)- and (S)-selective transaminases are used to produce enantiopure amines from prochiral ketones. uniovi.es This demonstrates that biological systems, particularly enzymes, can distinguish between stereoisomers. For (S)-1-(Pyridin-4-yl)propan-1-amine, its specific (S)-configuration is key to its utility as a chiral building block in asymmetric synthesis and for enantioselective interactions in receptor binding. The biological activity of enantiomers can differ significantly; for instance, stereoisomers of pyridine-containing amines exhibit differential receptor binding because chirality influences molecular recognition in drug-target complexes.
Therefore, if the ketone of this compound were to be modified into a chiral center, it is highly probable that the resulting enantiomers would display distinct pharmacological profiles, including differences in binding affinity, efficacy, and metabolism.
Conformational Analysis and its Correlation with Predicted Activity
Conformational analysis studies the different spatial arrangements (conformations) of a molecule and their relative energies, which is crucial for understanding how a flexible molecule like this compound might bind to a receptor. lumenlearning.com The flexible n-octyl chain can adopt numerous conformations, and only a specific subset of these may be "active" or capable of fitting into a binding pocket.
Computational studies, such as molecular docking and 3D-QSAR, are often used to correlate conformation with activity. nih.govpeerj.com For 1,4-dihydropyridine (B1200194) (DHP) calcium channel blockers, conformational analysis is key to their SAR. The boat-like conformation of the DHP ring and the orientation of substituents are critical for activity. mdpi.com For instance, the pseudoaxial orientation of the C-4 aryl substituent is suggested to be important for receptor binding. mdpi.com
For this compound, the dihedral angle between the pyridine ring and the carbonyl group, as well as the folding of the octyl chain, will define its three-dimensional shape. The molecule's ability to adopt a low-energy conformation that is complementary to the shape of a target's binding site is a prerequisite for strong interaction. Molecular modeling studies on related N-ethyl-4-(pyridin-4-yl)benzamide based inhibitors have been used to understand these relationships and design new compounds with higher predicted activity. nih.govpeerj.com These studies help identify which conformations are energetically favorable and how substitutions might influence the conformational preferences, thereby affecting biological activity.
SAR Studies in Related Chemical Classes (e.g., Pyridine Derivatives, Chalcones, 1,4-Dihydropyridines)
The SAR of this compound can be further understood by examining related chemical classes that share its core structural motifs.
Pyridine Derivatives: Pyridine is a foundational scaffold in medicinal chemistry, known for a vast range of biological activities. scilit.commdpi.com SAR studies consistently show that the position and nature of substituents are paramount. For imidazo[1,2-a]pyridine (B132010) derivatives, specific substitutions were found to yield potent inhibitors of the Nek2 kinase, with one compound showing an IC50 of 38 nM. nih.gov In another series, replacing a phenyl ring with a 2-pyridyl group helped suppress lipophilicity and reduce off-target effects. nih.gov This highlights the pyridine ring's role in fine-tuning physicochemical properties like aqueous solubility and lipophilicity. mdpi.com
Chalcones: Chalcones are open-chain flavonoids with a core structure of two aromatic rings joined by an α,β-unsaturated carbonyl system. nih.govmdpi.com this compound can be considered a saturated analog of a pyridine-containing chalcone. SAR studies on chalcones reveal that the substitution patterns on both aromatic rings are critical for activity. researchgate.nettandfonline.com For example, in a series of pyridine-based chalcones, compounds with specific methoxy substitutions showed potent antioxidant activity. nih.gov The electronic nature of substituents (electron-donating vs. electron-withdrawing) on the rings significantly influences the biological profile. pensoft.net
1,4-Dihydropyridines (DHPs): DHPs are a well-known class of calcium channel blockers, and their SAR is extensively studied. sphinxsai.comresearchgate.net Key features for activity include the 1,4-dihydropyridine ring itself, an unsubstituted N1 position, and a substituted aryl ring at the C4 position. mdpi.comsphinxsai.com The nature of the ester groups at the C3 and C5 positions also modulates activity, with bulky groups often being beneficial. mdpi.com Although structurally more complex than this compound, the SAR of DHPs reinforces the importance of the pyridine (or dihydropyridine) core and the specific spatial arrangement of its substituents for potent and selective biological activity. rsc.org
Chemical Derivatization and Modification Studies of 1 Pyridin 4 Yl Octan 1 One
The chemical architecture of 1-(Pyridin-4-yl)octan-1-one, featuring a pyridine (B92270) ring, a carbonyl group, and a long alkyl chain, offers multiple sites for derivatization and modification. These studies are crucial for modulating the compound's physicochemical properties, enhancing its analytical detection, and probing its biological interactions.
Applications in Advanced Chemical Synthesis and Functional Materials
Utilization as Synthetic Intermediates and Building Blocks for Complex Heterocyclic Systems
1-(Pyridin-4-yl)octan-1-one serves as a valuable synthetic intermediate and building block in organic synthesis. ambeed.com The reactivity of both the pyridine (B92270) ring and the ketone functional group allows for its use in constructing more complex molecular architectures, particularly heterocyclic systems which are central to medicinal chemistry and materials science. thieme-connect.com
The pyridine moiety can undergo various reactions, including N-alkylation to form pyridinium (B92312) salts or electrophilic substitution on the ring. The ketone's α-protons are acidic and can be deprotonated to form an enolate, which can then act as a nucleophile in a wide range of carbon-carbon bond-forming reactions. The carbonyl group itself is susceptible to nucleophilic attack, leading to alcohols, or can be used in condensation reactions with amines and hydrazines to form imines, hydrazones, and ultimately, more complex heterocycles.
For instance, related pyridin-4-yl derivatives are instrumental in synthesizing diverse heterocyclic structures. Isonicotinohydrazide, a pyridin-4-yl derivative, reacts with aldehydes to form intermediates that can be cyclized into 1,3,4-oxadiazoles. iucr.org Similarly, 1-(pyridin-4-yl)ethan-1-one is a precursor in the synthesis of nicotinonitrile derivatives. jelsciences.com The general reactivity pattern suggests that this compound could be employed in multicomponent reactions to generate libraries of structurally diverse compounds. thieme-connect.com The use of pyridine derivatives as building blocks is a well-established strategy for creating complex molecules for pharmaceutical and industrial applications. mdpi.com
Table 1: Examples of Heterocyclic Systems Synthesized from Pyridine-based Building Blocks
| Starting Pyridine Derivative | Reagents | Resulting Heterocyclic System | Reference |
|---|---|---|---|
| Isonicotinohydrazide | 4-oxo-4H-chromene-3-carbaldehyde | 3-[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]-4H-chromen-4-one | iucr.org |
| 4-pyridinylmethyl methyl ketone | Ethoxymethylenemalononitrile | 1,2-dihydro-6-methyl-2-oxo-5-(4-pyridinyl)nicotinonitrile | ambeed.com |
| 1-(pyridin-4-yl)ethan-1-one | 2-chloronicotinitrile, (2-chlorophenyl)magnesium iodide | Substituted Naphthyridine Derivative | jelsciences.com |
Exploration in the Design of Novel Chemical Entities
The design of novel chemical entities (NCEs) is a cornerstone of drug discovery and materials science. unipd.it this compound and its structural analogs are explored as scaffolds for NCEs due to the proven biological and material significance of the pyridine core. The pyridin-4-yl group is a common pharmacophore in medicinal chemistry, and modifications to the attached alkyl ketone chain can systematically alter properties like solubility, lipophilicity, and target binding. nih.gov
Researchers in drug design often use such building blocks to create libraries of related compounds for high-throughput screening. nih.gov For example, pyrimidine (B1678525) and pyridopyrimidine derivatives, which share structural similarities with pyridine-based compounds, have been designed as novel inhibitors for challenging cancer targets like KRAS-G12D. nih.gov The synthesis of pyrimidine-1,3,4-oxadiazole hybrids as potential antimycobacterial agents further illustrates the strategy of combining heterocyclic cores to generate NCEs with specific biological activities. tandfonline.com The structural motif of this compound, combining a heteroaromatic ring with a flexible alkyl chain, makes it an attractive starting point for developing new therapeutic agents and other functional molecules. jelsciences.comunipd.it
Investigation as Components in Functional Materials
The distinct electronic and structural characteristics of this compound make it a candidate for investigation in the field of functional materials, particularly in non-linear optics and as a corrosion inhibitor.
Non-Linear Optics (NLO)
Materials with non-linear optical (NLO) properties are crucial for applications in optical data processing, laser technology, and telecommunications. rsc.orgaps.org Pyridine derivatives, especially in their charged pyridinium form, are known to possess significant NLO properties. researchgate.net This arises from the extensive π-electron delocalization within the aromatic ring, which can be further enhanced by push-pull electronic effects from donor and acceptor substituents. The nitrogen atom in the pyridine ring acts as an electron-withdrawing group, and when combined with an electron-donating group, it can lead to a large molecular hyperpolarizability, a key requirement for NLO activity. researchgate.net While direct NLO studies on this compound are not extensively documented, related pyrimidine and hydrazone derivatives have been synthesized and shown to exhibit third-order NLO properties, suggesting that the pyridin-4-yl ketone scaffold is a promising platform for developing new NLO materials. rsc.orgresearchgate.net
Corrosion Inhibitors
Organic molecules containing heteroatoms (like nitrogen, oxygen, and sulfur) and π-electrons are often effective corrosion inhibitors for metals in aggressive acidic environments. mdpi.combohrium.comresearchgate.net Pyridine and its derivatives are a well-known class of such inhibitors. mdpi.com They function by adsorbing onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.
The inhibition mechanism involves several interactions:
Physisorption: Electrostatic attraction can occur between the protonated pyridine ring (in acidic solution) and negatively charged ions already adsorbed on the metal surface. mdpi.com
Chemisorption: The lone pair of electrons on the nitrogen atom can coordinate with the vacant d-orbitals of metal atoms (e.g., iron), forming a coordinate covalent bond. mdpi.commdpi.com
π-Electron Interaction: The π-electrons of the pyridine ring can also interact with the metal's d-orbitals. mdpi.com
The structure of this compound is well-suited for this application. The pyridine ring provides the primary adsorption centers (N-atom and π-system). The long, hydrophobic octanoyl chain can enhance the inhibitory effect by increasing the surface coverage on the metal, effectively repelling water and corrosive species from the interface. mdpi.com Studies on similar heterocyclic compounds have demonstrated that increasing the alkyl chain length can improve inhibition efficiency. tandfonline.com
Table 2: Research Findings on Pyridine and Related Heterocycles as Corrosion Inhibitors
| Inhibitor Class | Metal/Alloy | Corrosive Medium | Key Findings | Reference(s) |
|---|---|---|---|---|
| Pyridine Derivatives | Carbon Steel | Acidic (SO42−) | Adsorption occurs via electrostatic interaction and donor-acceptor interaction between π-electrons and Fe d-orbitals. Acts as a mixed-type inhibitor. | mdpi.com |
| Piperidin-4-One Derivatives | Mild Steel | 1 M H3PO4 | Inhibition efficiency increases with concentration. Adsorption is consistent with the Langmuir isotherm and is primarily physical. | scirp.org |
| 1,2,3-Triazole Derivatives | Mild Steel | 1 M HCl | Excellent inhibition efficiency (>90%). Acts as a mixed-type inhibitor through chemisorption and physisorption. | mdpi.com |
| Carboxamide Derivatives | Mild Steel | 1 M HCl | Inhibition efficiency is proportional to concentration. Adsorption on the metal surface blocks active sites. | researchgate.net |
Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Routes
The chemical industry is increasingly shifting towards greener and more sustainable manufacturing processes. chemanager-online.com Future research into the synthesis of 1-(Pyridin-4-yl)octan-1-one will likely prioritize the development of eco-friendly methods that minimize waste, reduce energy consumption, and utilize renewable resources.
Current synthetic strategies often rely on classical condensation or acylation reactions which may involve harsh conditions or hazardous reagents. Emerging research focuses on alternative, sustainable approaches. researchgate.net This includes the use of subcritical ethanol (B145695) as a reaction medium, which offers advantages such as high yields and short reaction times without the need for toxic solvents. researchgate.net Catalyst-free multicomponent reactions (MCRs) under microwave irradiation or in alternative solvents also represent a promising green synthetic route for pyridine (B92270) derivatives. researchgate.net
Another avenue involves biocatalysis, using enzymes to perform specific chemical transformations with high selectivity under mild conditions. While not yet specifically reported for this compound, the development of enzymatic routes for related ketone and pyridine syntheses suggests this is a viable and highly desirable future direction. Research into acceptorless dehydrogenative coupling of alcohols, catalyzed by pincer-type complexes, also presents a novel, atom-economical approach for constructing heterocyclic systems. researchgate.net
Table 1: Comparison of Synthetic Methodologies for Pyridine Derivatives
| Methodology | Advantages | Disadvantages | Sustainability Aspect |
|---|---|---|---|
| Traditional Synthesis | Well-established, predictable outcomes. | Often requires harsh reagents, stoichiometric catalysts, and organic solvents. | Low |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, enhanced purity. researchgate.net | Requires specialized equipment. | Medium |
| Subcritical Fluid Synthesis | Reduced use of toxic solvents, faster reactions, easier product separation. researchgate.net | Requires high-pressure equipment. | High |
| Biocatalysis | High selectivity, mild reaction conditions, biodegradable catalysts. | Enzyme stability and cost can be challenging. | High |
| Dehydrogenative Coupling | High atom economy, produces water and hydrogen as byproducts. researchgate.net | Catalyst development is ongoing. | High |
Integration of Advanced Spectroscopic Techniques for In Situ Analysis
Understanding reaction mechanisms and kinetics in real-time is crucial for process optimization and quality control. Future research will benefit from the integration of advanced spectroscopic techniques for the in situ analysis of reactions involving this compound.
Techniques such as Process Analytical Technology (PAT), which includes in situ Fourier Transform Infrared (FTIR) and Raman spectroscopy, can monitor the concentration of reactants, intermediates, and products throughout a chemical process. For pyridyl ketone derivatives, FTIR is effective for identifying functional groups like C=O and C=N, while Raman spectroscopy can provide detailed structural information. mdpi.com
Furthermore, hyphenated techniques like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) are indispensable for analyzing complex reaction mixtures and identifying byproducts. nih.gov For pyridine derivatives, NMR spectroscopy (¹H, ¹³C) is fundamental for structural elucidation in solution. mdpi.com The application of more advanced NMR techniques, such as two-dimensional correlation spectroscopy (COSY, HSQC, HMBC), can provide unambiguous assignments of complex structures, which will be vital when analyzing novel derivatives of this compound. The use of these techniques in situ allows for a dynamic understanding of the reaction landscape, facilitating rapid optimization and scale-up. mdpi.com
Machine Learning and Artificial Intelligence Applications in SAR and Compound Design
Machine learning (ML) and artificial intelligence (AI) are revolutionizing drug discovery and materials science by accelerating the design-build-test-learn cycle. nih.gov These computational tools can be powerfully applied to the study of this compound and its analogues.
Quantitative Structure-Activity Relationship (QSAR) modeling is a key area where ML can make a significant impact. researchgate.net By analyzing a dataset of this compound derivatives and their measured biological activities, ML algorithms can build predictive models that correlate chemical structures with their effects. mdpi.com These models can then be used to screen virtual libraries of compounds, prioritizing the synthesis of candidates with the highest predicted potency and most favorable properties. nih.govresearchgate.net Genetic algorithms combined with multiple linear regression (GA-MLR) have been successfully used to select appropriate descriptors and predict the properties of pyridine derivatives. researchgate.net
Beyond QSAR, generative AI models can be used for de novo drug design. These models, trained on vast datasets of known molecules, can generate novel chemical structures, including pyridine derivatives, that are optimized for specific biological targets or desired physicochemical properties. jst.go.jp This approach moves beyond simple modifications of a known scaffold to explore entirely new chemical space. nih.gov
Table 2: Hypothetical QSAR Model Parameters for Pyridine Derivatives
| Descriptor Type | Example Descriptor | Potential Influence on Activity |
|---|---|---|
| Electronic | Dipole Moment, Partial Charges | Governs electrostatic interactions with biological targets. |
| Steric | Molecular Volume, Surface Area | Influences binding pocket fit and accessibility. |
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Affects membrane permeability and solubility. |
| Topological | Wiener Index, Kier Shape Indices | Encodes information about molecular size, shape, and branching. |
Exploration of New Chemical Transformations and Derivatization Pathways
The structural versatility of this compound offers numerous opportunities for chemical modification to create novel derivatives. Future research will focus on exploring new chemical transformations that can selectively modify the pyridine ring, the carbonyl group, or the octyl side chain.
Derivatization strategies can enhance analytical performance or modulate biological activity. nih.govrsc.org For instance, the amine group in related aminoalkylpyridines can undergo nucleophilic substitution to form amides or ureas. The carbonyl group of the ketone can be a target for reduction to a hydroxyl group or conversion to an oxime or hydrazone. The pyridine ring itself can undergo substitution reactions, although the specific position and reactivity will depend on the reaction conditions and directing effects of the existing substituents. researchgate.net The octyl chain provides a site for introducing further functional groups, potentially altering the compound's lipophilicity and pharmacokinetic profile.
Table 3: Potential Derivatization Pathways for this compound
| Moiety | Reaction Type | Potential Reagents | Resulting Functional Group |
|---|---|---|---|
| Carbonyl Group | Reduction | Sodium borohydride (B1222165) (NaBH₄) | Secondary alcohol |
| Carbonyl Group | Reductive Amination | Ammonia/amines, reducing agent | Amine |
| Carbonyl Group | Wittig Reaction | Phosphonium ylides | Alkene |
| Pyridine Nitrogen | N-Oxidation | m-Chloroperbenzoic acid (mCPBA) | N-oxide |
| Alkyl Chain | Halogenation | N-Bromosuccinimide (NBS) | Bromoalkane |
Computational Design and Prediction of Novel Derivatives with Tailored Properties
Computational chemistry provides powerful tools for the rational design of new molecules. peerj.com For this compound, methods like molecular docking, molecular dynamics (MD) simulations, and quantum mechanics (QM) can be employed to design derivatives with specific, tailored properties.
Molecular docking studies can predict how derivatives of this compound might bind to a specific protein target, such as an enzyme or receptor. mdpi.com This allows for the in silico screening of potential modifications to enhance binding affinity and selectivity. For example, studies on other pyridinyl-based compounds have used docking to understand critical interactions within the active site of kinases like ROCK1. peerj.com
Molecular dynamics simulations can then be used to study the stability of the predicted ligand-protein complexes over time, providing insights into the dynamic nature of the interaction. peerj.com Furthermore, computational methods can predict key Absorption, Distribution, Metabolism, and Excretion (ADME) properties, helping to identify candidates with better drug-like characteristics early in the discovery process. peerj.com This computational pre-screening significantly reduces the time and cost associated with synthesizing and testing new compounds.
Table 4: Computational Approaches for Derivative Design
| Computational Method | Application | Predicted Properties |
|---|---|---|
| Molecular Docking | Predict binding mode and affinity to a biological target. | Binding energy, protein-ligand interactions. peerj.commdpi.com |
| Molecular Dynamics (MD) | Assess the stability and dynamics of ligand-protein complexes. | Conformational stability, binding free energy. peerj.com |
| 3D-QSAR (CoMFA/CoMSIA) | Relate 3D molecular fields to biological activity. | Favorable/unfavorable substitution patterns. peerj.com |
| ADME/Tox Prediction | Forecast pharmacokinetic and toxicity profiles. | Solubility, permeability, metabolic stability, toxicity risks. peerj.com |
| Density Functional Theory (DFT) | Calculate electronic properties and reactivity. | Molecular geometry, vibrational frequencies, electronic structure. |
Q & A
Q. What are the optimal synthetic routes for preparing 1-(pyridin-4-yl)octan-1-one with high purity and yield?
- Methodological Answer : The synthesis typically involves Friedel-Crafts acylation, where pyridine derivatives react with acylating agents (e.g., octanoyl chloride) under Lewis acid catalysis (e.g., AlCl₃). Alternative routes include transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) using pyridinyl boronic acids and ketone precursors. Key considerations:
- Solvent selection : Use anhydrous dichloromethane or toluene to minimize side reactions.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization to achieve >95% purity.
- Yield optimization : Monitor reaction progress via TLC and adjust stoichiometry of reagents (1:1.2 molar ratio of pyridine to acylating agent) .
For reproducibility, document reaction conditions (temperature, time, catalyst loading) in the experimental section and provide spectral data in supplementary materials .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound and confirming its structural integrity?
- Methodological Answer :
- 1H/13C NMR : Identify pyridine ring protons (δ 8.5–8.7 ppm, doublet) and ketone carbonyl (δ 207–210 ppm). Compare with computed spectra (e.g., PubChem data) .
- Mass Spectrometry (EI-MS) : Confirm molecular ion peak ([M+H]+ at m/z 219.2) and fragmentation patterns.
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>98% by area normalization).
- Elemental Analysis : Validate C, H, N composition (±0.3% of theoretical values).
New compounds require full spectral interpretation and purity validation, as emphasized in experimental reporting standards .
Advanced Research Questions
Q. How does the electronic environment of the pyridine ring influence the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : The electron-withdrawing nature of the pyridine ring activates the ketone toward nucleophilic attack. Investigate using:
- Kinetic Studies : Monitor reaction rates with varying nucleophiles (e.g., Grignard reagents, hydrides) under controlled conditions.
- Computational Analysis : Perform DFT calculations (e.g., Gaussian 16) to map electron density distributions and transition states.
- Spectroscopic Probes : Use in situ IR to track carbonyl stretching frequency shifts during reactions.
Similar methodologies were applied in transition metal-catalyzed studies of pyridinyl ketones .
Q. What are the challenges in resolving contradictory data regarding the compound’s solubility in polar vs. nonpolar solvents?
- Methodological Answer : Contradictions may arise from impurities or solvent polarity metrics. Address via:
- Solubility Assays : Use dynamic light scattering (DLS) to detect aggregates in nonpolar solvents.
- Phase Diagrams : Construct ternary phase diagrams (compound/solvent/co-solvent) to identify optimal dissolution conditions.
- Molecular Dynamics Simulations : Predict solvation shells using software like GROMACS.
Reference PubChem’s solvent compatibility guidelines for pyridine derivatives .
Q. How can computational chemistry predict the biological activity of this compound derivatives targeting enzyme inhibition?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., kinases, cytochrome P450).
- QSAR Models : Corate substituent effects (e.g., alkyl chain length) with IC₅₀ values from enzymatic assays.
- ADMET Prediction : Employ SwissADME to estimate bioavailability and toxicity profiles.
Such approaches were validated in studies of structurally related pyridinyl ethanones .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
